N2-(4-methoxyphenyl)-6-morpholino-N4-(4-(trifluoromethyl)phenyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a triazine ring, a morpholino group, and phenyl rings with methoxy and trifluoromethyl substituents. These functional groups suggest that the compound could have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or experimental data, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the triazine ring might participate in nucleophilic substitution reactions, while the morpholino group could potentially be involved in acid-base reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the trifluoromethyl group could increase its lipophilicity, which might affect its solubility and stability .Scientific Research Applications
Biological Activity and Larvicidal Activity
Research involving similar triazine derivatives has focused on their synthesis and biological activity. For instance, a study on the synthesis and larvicidal activity of pyrimidine derivatives linked with morpholinophenyl groups demonstrates the potential of these compounds in pest control. These derivatives exhibit significant activity against third instar larvae, suggesting applications in agriculture and mosquito control (Gorle et al., 2016).
Antimicrobial Activities
Another avenue of research is the exploration of triazine derivatives for antimicrobial purposes. A study synthesizing new 1,2,4-triazole derivatives, including those with morpholine components, shows some of these compounds possess moderate to good antimicrobial activities against various microorganisms. This suggests their potential use in developing new antimicrobial agents (Bektaş et al., 2007).
Synthesis of Novel Derivatives
The synthesis of novel derivatives of triazine is a significant area of study. For example, derivatives of 2,4-dimethoxy-1,3,5-triazine have been synthesized, with studies on their crystal structures providing insights into their molecular configurations. This research could inform the design of new compounds with specific physical or chemical properties for various applications (Fridman et al., 2003).
Environmental and Chemical Applications
Triazine derivatives are also studied for environmental and chemical applications. For instance, their use as biosorbents for the removal of pesticides from wastewater highlights their potential in environmental remediation. Such studies indicate that triazine-based compounds could provide cost-effective solutions for pollution control (Boudesocque et al., 2008).
Photoinitiators and Polymerization
Triazine compounds have been evaluated as photoinitiators for polymerization processes, with research demonstrating their effectiveness under near UV or visible LED irradiation. This application is particularly relevant in the fields of material science and engineering, where such compounds can facilitate the development of novel materials with tailored properties (Zhang et al., 2014).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-N-(4-methoxyphenyl)-6-morpholin-4-yl-4-N-[4-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N6O2/c1-31-17-8-6-16(7-9-17)26-19-27-18(28-20(29-19)30-10-12-32-13-11-30)25-15-4-2-14(3-5-15)21(22,23)24/h2-9H,10-13H2,1H3,(H2,25,26,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHAWFXRYSWJWDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)C(F)(F)F)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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